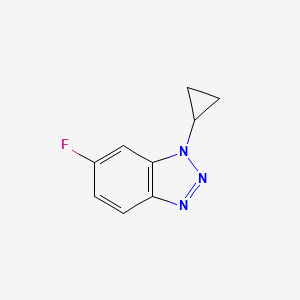

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

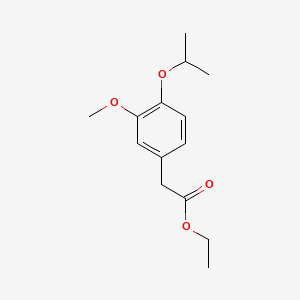

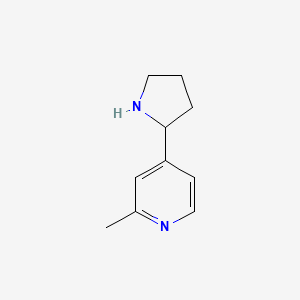

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole (C6FBT) is a heterocyclic compound with a five-membered ring containing one nitrogen, two carbon, and two fluorine atoms . It is a fluorinated benzotriazole derivative and has been the subject of numerous scientific studies due to its potential applications in various areas, such as organic synthesis, pharmaceuticals, materials science, and biochemistry.

Synthesis Analysis

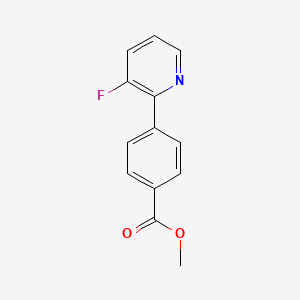

The synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole involves several structural variations. For instance, ciprofloxacin, a compound related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, was modified with thiazole/benzothiazole diazonium chloride, leading to novel derivatives with potential applications in medicinal chemistry .Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is C9H8FN3 . The InChIKey is APVNCXZNFSZHQH-UHFFFAOYSA-N . The Canonical SMILES is C1CC1N2C3=C (C=CC (=C3)F)N=N2 .Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a drug in pharmaceuticals. Its unique properties make it suitable for use as a fluorescent probe in biochemistry and as a reagent in materials science.Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is 177.18 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 177.07022543 g/mol . The Topological Polar Surface Area is 30.7 Ų . The Heavy Atom Count is 13 . The Formal Charge is 0 . The Complexity is 207 .Applications De Recherche Scientifique

Syntheses and Chemical Studies

Synthesis of Novel Derivatives : 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole derivatives have been synthesized for various applications. For instance, ciprofloxacin, a compound related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, was modified with thiazole/benzothiazole diazonium chloride, leading to novel derivatives with potential applications in medicinal chemistry (Yadav & Joshi, 2008).

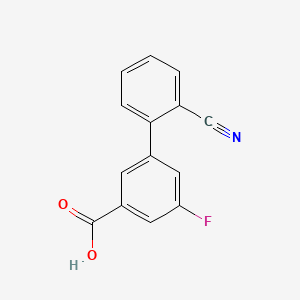

Antitumor Properties : Studies on fluorinated 2-(4-aminophenyl)benzothiazoles, structurally related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, have revealed potent antitumor properties in vitro, particularly against breast cancer cell lines (Hutchinson et al., 2001).

Pharmaceutical Applications

Antimicrobial Evaluation : Novel series of 1,4-disubstituted-1,2,3-triazoles tethered with fluorinated 1,2,4-triazole-benzothiazole molecular conjugates showed significant antimicrobial activity against bacterial and fungal pathogens (Rezki & Aouad, 2017).

Antimicrobial and Anticancer Activity : Fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives exhibited antimicrobial and cytotoxic activity against various human cancer cell lines, showcasing the therapeutic potential of these compounds (Kumbhare et al., 2014).

Electrochemical and Chemical Properties

Electrochemical Studies : The electrochemical characteristics of compounds related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole have been investigated, providing insights into their stability and reactivity which are vital for pharmaceutical applications (Srinivasu et al., 1999).

Synthesis and Reactivity : The synthesis and reactivity of 1-alkyl benzotriazoles, closely related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, have been explored, contributing to the understanding of their chemical behavior (Chandrasekhar et al., 2008).

Orientations Futures

The future directions of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole research could involve further exploration of its potential applications in various areas such as organic synthesis, pharmaceuticals, materials science, and biochemistry. Additionally, the synthesis of novel derivatives and the investigation of their properties could be a promising direction .

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluorobenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h1,4-5,7H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVNCXZNFSZHQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC(=C3)F)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742839 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole | |

CAS RN |

1365271-45-9 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)